Fidaxomicin Metabolite OP-1118

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

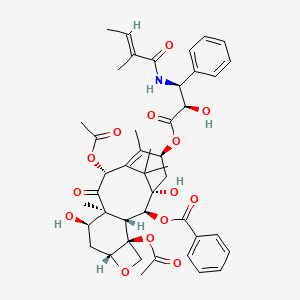

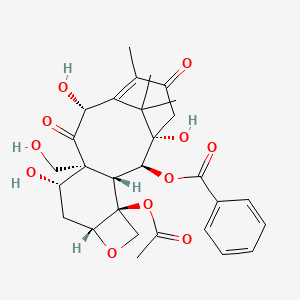

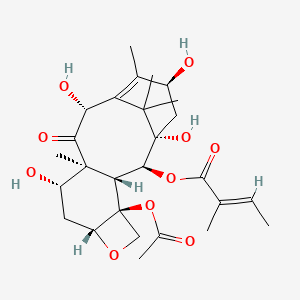

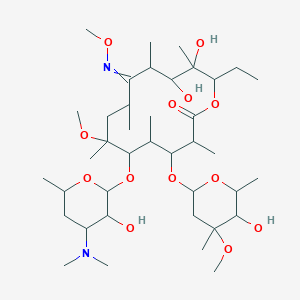

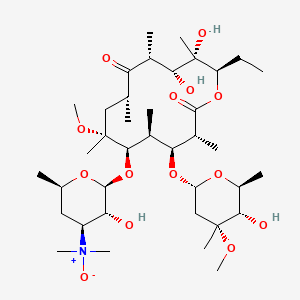

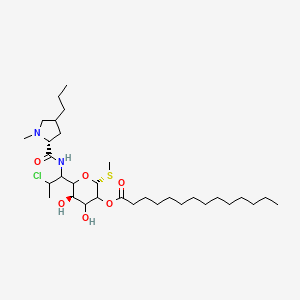

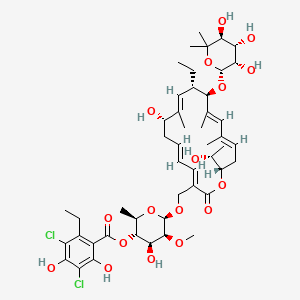

Fidaxomicin Metabolite OP-1118 is a macrocyclic RNA polymerase-inhibiting antibiotic used for the treatment of Clostridium difficile infections . It is a major metabolite of Fidaxomicin .

Synthesis Analysis

Fidaxomicin is derived from the fermentation of tiacumicin metabolites from a soil isolate of the actinomycete Dactylosporangium aurantiacum. It is metabolized by hydrolysis to form its main metabolite OP-1118 by a presumptive esterase at an unknown site .Molecular Structure Analysis

The molecular formula of Fidaxomicin Metabolite OP-1118 is C48H68Cl2O17. The exact mass is 986.38 and the molecular weight is 987.955 .Chemical Reactions Analysis

Fidaxomicin and its metabolite OP-1118 are transformed via hydrolysis . The antibacterial activity of OP-1118 is at least 8–16 times lower than the activity of fidaxomicin .Physical And Chemical Properties Analysis

Fidaxomicin Metabolite OP-1118 is a white to off-white solid . The molecular weight is 987.96 .Scientific Research Applications

Antimicrobial Activity

Fidaxomicin Metabolite OP-1118 exhibits potent antimicrobial activity against C. difficile. It is bactericidal and has been studied extensively in vitro. Notably, it remains effective against laboratory-derived mutants of C. difficile . The main metabolite, OP-1118, also contributes to this activity .

Postantibiotic Effect

Research has explored the postantibiotic effect (PAE) of Fidaxomicin and its major metabolite, OP-1118. PAE refers to the continued suppression of bacterial growth even after antibiotic exposure has ceased. Understanding PAE is crucial for optimizing dosing regimens and treatment outcomes .

Mechanisms of Action

Mechanism of Action

Target of Action

Fidaxomicin and its active metabolite OP-1118 primarily target the RNA polymerase of the bacterium Clostridioides difficile . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

Fidaxomicin and its metabolite OP-1118 exert their antibacterial effect by inhibiting the RNA polymerase . This inhibition disrupts the transcription process, thereby preventing the synthesis of essential proteins and ultimately leading to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by Fidaxomicin and OP-1118 is the transcription process in C. difficile . By inhibiting RNA polymerase, these compounds disrupt the conversion of DNA into RNA, which is a critical step in protein synthesis . This disruption leads to a lack of essential proteins, causing bacterial death .

Pharmacokinetics

Following oral administration, Fidaxomicin is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester . The maximum plasma concentrations (Cmax) of Fidaxomicin and OP-1118 were observed approximately 2 hours (Tmax) after administration . The pharmacokinetics of these compounds suggest that they are mainly confined to the gastrointestinal tract .

Result of Action

The primary result of the action of Fidaxomicin and OP-1118 is the eradication of C. difficile infection . These compounds have been shown to be effective in treating diarrhea associated with C. difficile infection . Moreover, Fidaxomicin has been found to be superior to vancomycin in providing sustained clinical response without recurrence .

Action Environment

The action of Fidaxomicin and OP-1118 is largely confined to the gastrointestinal tract , where C. difficile infections occur . The efficacy of these compounds may be influenced by factors such as the severity of the infection, the patient’s immune status, and the presence of other gut microflora . .

Future Directions

properties

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H68Cl2O17/c1-11-27-20-23(4)30(52)16-14-13-15-28(21-62-47-42(61-10)39(57)41(26(7)63-47)65-45(60)32-29(12-2)33(49)36(54)34(50)35(32)53)44(59)64-31(25(6)51)18-17-22(3)19-24(5)40(27)66-46-38(56)37(55)43(58)48(8,9)67-46/h13-15,17,19-20,25-27,30-31,37-43,46-47,51-58H,11-12,16,18,21H2,1-10H3/b14-13+,22-17+,23-20+,24-19+,28-15+/t25-,26-,27+,30+,31+,37-,38+,39+,40+,41-,42+,43+,46-,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZWKUKATWMWGS-KJJILEKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68Cl2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fidaxomicin Metabolite OP-1118 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.